molecular formula C25H43N3O2 B14220110 Decanamide, N,N'-2,6-pyridinediylbis- CAS No. 547729-81-7

Decanamide, N,N'-2,6-pyridinediylbis-

Cat. No.: B14220110
CAS No.: 547729-81-7
M. Wt: 417.6 g/mol
InChI Key: BSKXVJQBARSXLU-UHFFFAOYSA-N
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Description

Decanamide, N,N'-2,6-pyridinediylbis- is a synthetic amide derivative characterized by a central pyridine ring substituted at the 2,6-positions with decanamide groups. This compound’s design likely aims to exploit the pyridine ring’s electronic properties and the amphiphilic nature of alkyl amides for applications in supramolecular chemistry or bioactivity .

Properties

CAS No.

547729-81-7

Molecular Formula

C25H43N3O2

Molecular Weight

417.6 g/mol

IUPAC Name

N-[6-(decanoylamino)pyridin-2-yl]decanamide

InChI

InChI=1S/C25H43N3O2/c1-3-5-7-9-11-13-15-20-24(29)27-22-18-17-19-23(26-22)28-25(30)21-16-14-12-10-8-6-4-2/h17-19H,3-16,20-21H2,1-2H3,(H2,26,27,28,29,30)

InChI Key

BSKXVJQBARSXLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of Decanamide, N,N’-2,6-pyridinediylbis- typically involves the reaction of 2,6-diaminopyridine with decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Decanamide, N,N’-2,6-pyridinediylbis- can undergo various chemical reactions, including:

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Branching: Unlike simpler decanamide (C₁₀H₂₁NO), the pyridinediylbis derivative features extended alkyl chains (e.g., C10 in decanamide) and additional amide groups, increasing hydrophobicity (logP ~3.66 for decanamide vs. higher for derivatives) and molecular weight .

Physicochemical Properties

Thermal and Solubility Properties

  • Decanamide (Baseline) :
    • Melting Point: 371.60 K
    • logP: 3.662
    • Water Solubility (log10ws): -4.74 (poor solubility) .
  • Pyridine/Adamantane Derivatives :
    • Higher molecular weights (e.g., 1,055.80 g/mol for compound 7) suggest elevated melting points and reduced solubility compared to decanamide.
    • Adamantane substituents (compound 7) introduce steric bulk and rigidity, likely lowering solubility but enhancing thermal stability .

Spectroscopic Data

  • HRMS () :
    • Compound 2 (C₃₈H₇₀O₈N₄): [M+H]+ observed at 703.5592 vs. calculated 703.5598.
    • Compound 7 (C₆₂H₁₀₃O₈N₆): [M+H]+ observed at 1,055.7969 vs. calculated 1,055.8001.

      These data confirm precise synthesis and stability of pyridine-based analogs, with deviations <0.01% in mass accuracy .

Critical Analysis of Divergences and Limitations

  • Contradictions in Data : provides decanamide’s melting point (371.60 K), but pyridine derivatives () lack explicit thermal data, necessitating extrapolation.

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